Lorcinadol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lorcinadol typically involves the reaction of 3-chloropyridazine with 1-(3-phenylprop-2-enyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lorcinadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the chlorine atom on the pyridazine ring is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lorcinadol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
Lorcinadol can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring often have comparable chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of a pyridazine ring with a piperazine moiety and a phenylpropenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104719-71-3 |
---|---|
Molecular Formula |
C17H19ClN4 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-chloro-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H19ClN4/c18-16-8-9-17(20-19-16)22-13-11-21(12-14-22)10-4-7-15-5-2-1-3-6-15/h1-9H,10-14H2/b7-4+ |
InChI Key |
NCPBMOFVRBEVJY-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)Cl |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lorcinadol; R 62 818; R-62 818; R62 818; R 62818; R-62818; R62818; R 62,818; R-62,818; R62,818; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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